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molecular formula C10H16 B1210023 alpha-Terpinene CAS No. 99-86-5

alpha-Terpinene

Cat. No. B1210023
M. Wt: 136.23 g/mol
InChI Key: YHQGMYUVUMAZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06486360B1

Procedure details

At 30° C., 230 μl of H2O2 (50%) and 200 μl of 5M NaOH were successively added to a solution of 325 μl of α-terpinene and 143.6 mg of La(NO3)3.xH2O in 4 ml of methanol, whereupon a white precipitate formed. After 3.5 hours and after 21 hours, two further 230 μl portions of H2O2 (50%) were added to the mixture. After 24.5 hours, the reaction mixture was centrifuged, and the solution was decanted from the catalyst. The solvent was evaporated and the residue was dissolved in CDCl3 and analyzed using NMR. The reaction mixture was also analyzed by means of HPLC (MeOH/H2O 90/10; 260 nm). The analyses gave a conversion of 10% and a yield of >90% of ascaridol.
Name
Quantity
230 μL
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
reactant
Reaction Step One
Quantity
325 μL
Type
reactant
Reaction Step One
[Compound]
Name
La(NO3)3
Quantity
143.6 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[OH:1][OH:2].[OH-].[Na+].[CH3:5][C:6]1[CH2:11][CH2:10][C:9]([CH:12]([CH3:14])[CH3:13])=[CH:8][CH:7]=1>CO>[CH3:13][CH:12]([C:9]12[O:2][O:1][C:6]([CH3:5])([CH:11]=[CH:10]1)[CH2:7][CH2:8]2)[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
230 μL
Type
reactant
Smiles
OO
Name
Quantity
200 μL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
325 μL
Type
reactant
Smiles
CC1=CC=C(CC1)C(C)C
Name
La(NO3)3
Quantity
143.6 mg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
after 21 hours
Duration
21 h
WAIT
Type
WAIT
Details
After 24.5 hours
Duration
24.5 h
CUSTOM
Type
CUSTOM
Details
the solution was decanted from the catalyst
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CDCl3
CUSTOM
Type
CUSTOM
Details
The analyses gave a conversion of 10%

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC(C)C12CCC(C=C1)(OO2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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